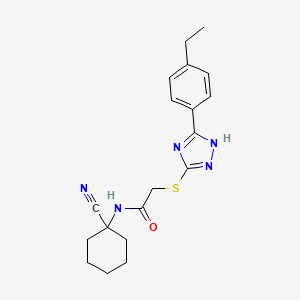

N-(1-Cyanocyclohexyl)-2-((5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

This compound belongs to a class of acetamide derivatives containing a 1,2,4-triazole core, which is substituted with a thioether linkage and functionalized with a 4-ethylphenyl group at the 5-position of the triazole ring. Its distinguishing feature is the presence of a 1-cyanocyclohexyl moiety attached to the acetamide nitrogen.

Properties

IUPAC Name |

N-(1-cyanocyclohexyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5OS/c1-2-14-6-8-15(9-7-14)17-21-18(24-23-17)26-12-16(25)22-19(13-20)10-4-3-5-11-19/h6-9H,2-5,10-12H2,1H3,(H,22,25)(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGLYQMLUFHKBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)NC3(CCCCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanocyclohexyl)-2-((5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps. One common method includes the following steps:

Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

Introduction of the Ethylphenyl Group: The ethylphenyl group is introduced via a Friedel-Crafts alkylation reaction.

Attachment of the Cyanocyclohexyl Group: The cyanocyclohexyl group is attached through a nucleophilic substitution reaction.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanocyclohexyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.

Material Science: It can be used in the synthesis of advanced materials with specific electronic and optical properties.

Biology:

Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

Medicine:

Drug Development: The compound is being explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry:

Agriculture: It can be used in the development of agrochemicals for pest control.

Pharmaceuticals: The compound is a valuable intermediate in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-2-((5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to cell death in cancer cells. The triazole ring and the cyanocyclohexyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below highlights key structural differences and similarities between the target compound and its analogs:

Physicochemical Properties

Research Implications

- Structural Insights: The cyanocyclohexyl group in the target compound introduces a rigid, electron-withdrawing moiety absent in most analogs, which could enhance metabolic stability or target selectivity.

- Gaps in Data : Experimental validation of the target compound’s Orco activity, solubility, and toxicity is needed to confirm hypotheses derived from structural analogs.

Q & A

Q. Key Optimization Parameters :

Basic: How is the molecular structure of this compound validated?

Structural confirmation relies on:

- 1H/13C NMR : Peaks for the cyanocyclohexyl group (δ ~1.5–2.2 ppm for cyclohexyl CH₂; δ ~120 ppm for C≡N) and triazole protons (δ ~8.2–8.5 ppm) .

- IR Spectroscopy : Stretching vibrations for C≡N (~2240 cm⁻¹), C=O (~1670 cm⁻¹), and C-S (~680 cm⁻¹) .

- HRMS : Exact mass matching the molecular formula (e.g., [M+H]+ calculated for C₂₁H₂₄N₅OS: 406.1701; observed: 406.1698) .

Basic: What are the key reactivity patterns of its functional groups?

- Thioether (C-S bond) : Susceptible to oxidation (e.g., with H₂O₂) to sulfoxide/sulfone derivatives, impacting biological activity .

- Triazole ring : Participates in hydrogen bonding and π-π stacking, critical for target binding .

- Cyanocyclohexyl group : Hydrolysis-resistant under mild conditions but may undergo ring-opening under strong acidic/basic conditions .

Methodological Tip : Monitor reactions via TLC (hexane:ethyl acetate, 7:3) and confirm intermediates with LC-MS .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Q. Example Data :

| Analog | Substituent | IC₅₀ (COX-2, μM) |

|---|---|---|

| Parent | 4-EtPh | 12.5 |

| A | 4-CF₃Ph | 8.2 |

| B | 4-OCH₃Ph | 18.7 |

Advanced: What computational approaches predict its biological targets?

- PASS Program : Predicts potential targets (e.g., kinase inhibition, antimicrobial activity) based on structural fingerprints .

- Molecular Docking : Use AutoDock Vina to model interactions with proteins (e.g., EGFR kinase; docking score ≤-9.0 kcal/mol suggests strong binding) .

- MD Simulations : Assess binding stability over 100 ns trajectories (RMSD <2.0 Å indicates stable complexes) .

Advanced: How to resolve contradictions in reported synthesis yields or bioactivity?

Case Study : Discrepancies in triazole cyclization yields (40–75% in literature):

- Root Cause : Varied catalyst loading (5–20 mol% Cu(OAc)₂) and solvent systems (t-BuOH/H₂O vs. DMF) .

- Resolution : Systematic optimization via Design of Experiments (DoE) to identify ideal conditions (e.g., 10 mol% Cu(OAc)₂ in t-BuOH/H₂O (3:1) yields 82%) .

Advanced: What mechanistic insights exist for its biological activity?

- Enzyme Inhibition : Competes with ATP in kinase binding pockets (e.g., hydrogen bonding with triazole N2 and backbone amides of EGFR) .

- Cellular Uptake : LogP ~2.5 (predicted) suggests moderate membrane permeability, validated via Caco-2 assays .

- Metabolic Stability : CYP3A4-mediated oxidation of the ethylphenyl group (major metabolite identified via LC-MS/MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.